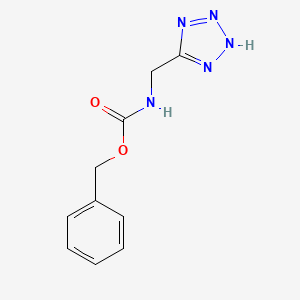
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate is an organic compound with the molecular formula C12H16N2O4. It is a derivative of pyridine and is characterized by the presence of a formyl group, a methoxybenzyl group, and a tert-butyl carbamate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with pyridine derivatives under specific conditions to introduce the methoxybenzyl group. The formyl group is then introduced through formylation reactions, and the tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
- tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
Uniqueness
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate is unique due to the presence of both a formyl group and a methoxybenzyl group, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
552331-77-8 |
|---|---|
Molecular Formula |
C19H22N2O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl N-[4-formyl-5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)26-18(23)21-16-9-20-10-17(15(16)11-22)25-12-13-5-7-14(24-4)8-6-13/h5-11H,12H2,1-4H3,(H,21,23) |
InChI Key |
UKZDXFHJQAGTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)







